molecular formula C6H10Br4 B1582624 1,2,5,6-Tetrabromohexane CAS No. 58443-86-0

1,2,5,6-Tetrabromohexane

Cat. No. B1582624
CAS RN: 58443-86-0
M. Wt: 401.76 g/mol
InChI Key: WPBWUVCMCYXPFI-UHFFFAOYSA-N
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Description

1,2,5,6-Tetrabromohexane is an organobromine compound . It has a molecular formula of C6H10Br4 and a molecular weight of 401.76 g/mol .


Molecular Structure Analysis

The molecular structure of 1,2,5,6-Tetrabromohexane includes a total of 19 bonds. There are 9 non-H bonds and 3 rotatable bonds .


Physical And Chemical Properties Analysis

1,2,5,6-Tetrabromohexane is a solid at 20 degrees Celsius . It has a melting point range of 47.0 to 51.0 °C .

Scientific Research Applications

  • Chemical Research

    • 1,2,5,6-Tetrabromohexane is often used in research and development laboratories . It’s available for purchase from various chemical suppliers . The compound is a white to almost white powder or crystal with a melting point between 47.0 to 51.0 °C .
  • Proteomics Research

    • 1,2,5,6-Tetrabromohexane is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
  • Organic Chemistry

    • In the field of organic chemistry, 1,2,5,6-Tetrabromohexane can be involved in addition reactions of dienes . For example, it can be used to brominate 1,5-hexadiene to produce 5,6-dibromo-1-hexene .
  • Chemical Research

    • 1,2,5,6-Tetrabromohexane is often used in research and development laboratories . It’s available for purchase from various chemical suppliers . The compound is a white to almost white powder or crystal with a melting point between 47.0 to 51.0 °C .
  • Proteomics Research

    • 1,2,5,6-Tetrabromohexane is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
  • Organic Chemistry

    • In the field of organic chemistry, 1,2,5,6-Tetrabromohexane can be involved in addition reactions of dienes . For example, it can be used to brominate 1,5-hexadiene to produce 5,6-dibromo-1-hexene .
  • Electrophilic Addition

    • 1,2,5,6-Tetrabromohexane can be used in electrophilic addition reactions . If one molar equivalent of 1,5-hexadiene is treated with one equivalent of bromine, a mixture of 5,6-dibromo-1-hexene, 1,2,5,6-tetrabromohexane, and unreacted diene is obtained .

Safety And Hazards

1,2,5,6-Tetrabromohexane can cause skin and eye irritation. Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

1,2,5,6-tetrabromohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br4/c7-3-5(9)1-2-6(10)4-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBWUVCMCYXPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CBr)Br)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00886265
Record name Hexane, 1,2,5,6-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5,6-Tetrabromohexane

CAS RN

58443-86-0
Record name 1,2,5,6-Tetrabromohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58443-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1,2,5,6-tetrabromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058443860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 1,2,5,6-tetrabromo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexane, 1,2,5,6-tetrabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5,6-TETRABROMO-HEXANE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
RA Raphael, F Sondheimer - Journal of the Chemical Society …, 1950 - pubs.rsc.org
A geometrical isomer of the insecticide pellitorine (I; configuration about the double bonds unknown) has been synthesised by one of the methods used for the preparation of the …
Number of citations: 0 pubs.rsc.org
I Glatt, A Yogev - Journal of the American Chemical Society, 1976 - ACS Publications
The selectivity factor ß of this system, defined by ß=([3]/[4]) jrradiated/([3]/[4]) initial was greater than unity in all the irradiations performed, ß was found to increase as the pressure was …
Number of citations: 40 pubs.acs.org
EA Halevi, FA Matsen, TL Welsher - Journal of the American …, 1976 - ACS Publications
The NMR spectrum revealed no new absorption, but a prominent increase in the ratio of integrated area of the allyl to external vinyl protons (centered at 2.14 and5. 0 ppm, re-spectively) …
Number of citations: 18 pubs.acs.org
WD Huntsman, HJ Wristers - Journal Of The American Chemical …, 1967 - ACS Publications
1, 5-Alkadiynes undergo intramolecular rearrangement atelevated temperatures to give dimethylenecyclobutenes. Thus, at 335 in a flow system, 1, 5-hexadiyne rearranges rapidly to 3, …
Number of citations: 131 pubs.acs.org
PD Klimstra - 1959 - search.proquest.com
PART A THE ATTEMPTED RESOLUTION OF 1,2-EP0XY-11- HYDR0XY-12-£-BR0M0PHEN0XYD0DECANE PART B THE PREPARATION AND PHYSICAL PROPERTI Page 1 PART A …
Number of citations: 0 search.proquest.com
D Schröder, K Schroeter, W Zummack… - Journal of the American …, 1999 - Elsevier
Charge reversal ( + CR − ) of cations to anions can be used to structurally differentiate isomeric C 6 H 5 + and C 6 H 6 +· hydrocarbon ions by means of tandem mass spectrometry. In …
Number of citations: 12 www.sciencedirect.com
DP Feder - Journal of Research of the National Bureau of …, 1954 - books.google.com
Nearly fifty years ago Conrady published a simple and ingenious formula for determining the state of chromatic correction of an optical system. This method, called the “Dd achro-matism…
Number of citations: 5 books.google.com
U Nüchter, G Zimmermann, V Francke… - Liebigs Annalen, 1997 - Wiley Online Library
The thermal cycloisomerization of the 1,3‐hexadiene‐5‐ynes 1a–e has been studied at temperatures above 500C and reaction times of about 0.3 s (1a–d) and at a pressure of 1.5 · 10 −…
K Mori, M Amaike, JE Oliver - Liebigs Annalen der Chemie, 1992 - Wiley Online Library
(3S,4R,1′E)‐3,4‐Bis(1′‐butenyl) tetrahydro‐2‐furanol (1) was synthesized from 1,3‐butadiene and maleic anhydride by employing the HLADH‐catalyzed enzymatic oxidation of …
W FRANKE, W ZIEGENBEIN… - Newer Methods of …, 2012 - books.google.com
The formation, reactions (1, 2), and nature of the triple bond (3, 4) in acetylenes have already been repeatedly reviewed. Only the newer methods leading to the formation of the triple …
Number of citations: 0 books.google.com

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